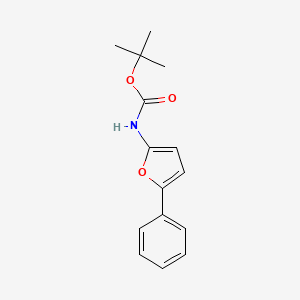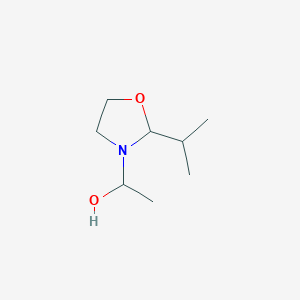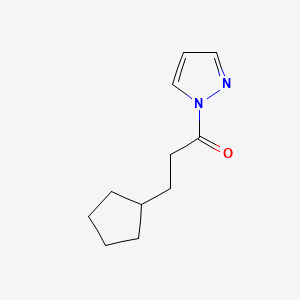![molecular formula C12H14N2O2 B12884081 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione CAS No. 66064-09-3](/img/structure/B12884081.png)
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-(Dimethylamino)benzaldehyde with succinic anhydride in the presence of a base can lead to the formation of the desired pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anticonvulsant, anti-inflammatory, and anticancer agent.
作用機序
The mechanism of action of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes . The binding of the compound to its target can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular pathways and functions .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the dimethylamino and phenyl groups.
3-(Dimethylamino)phenylpyrrolidine: Lacks the dione functionality.
3-Phenylpyrrolidine-2,5-dione: Lacks the dimethylamino group.
Uniqueness
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the pyrrolidine-2,5-dione scaffold provides a versatile platform for the development of new therapeutic agents and research tools .
特性
CAS番号 |
66064-09-3 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
3-[3-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)9-5-3-4-8(6-9)10-7-11(15)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,15,16) |
InChIキー |
PPFVMMYSYYXTDQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C2CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


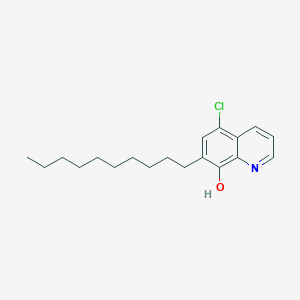



![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)
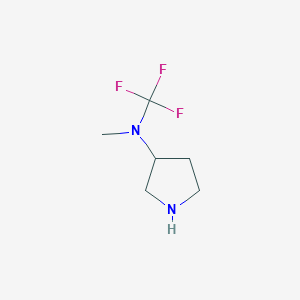
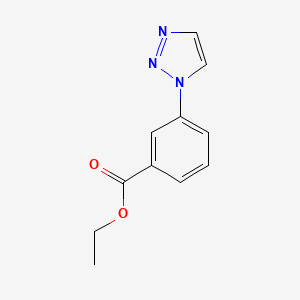
![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
